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Introduction

Isomaltulose, a disaccharide carbohydrate composed of glucose and fructose, is gaining
significant attention in sports nutrition research due to its unique physiological properties. As a
slow-release carbohydrate, it offers a more sustained energy supply compared to traditional
sugars like sucrose or maltodextrin. This characteristic leads to a lower and more stable blood
glucose response, which in turn influences substrate utilization during exercise, favoring fat
oxidation and potentially sparing glycogen stores.[1][2][3] These attributes make isomaltulose a
compelling ingredient for sports nutrition products aimed at endurance athletes and individuals
seeking to optimize metabolic function during physical activity. This document provides detailed
application notes and experimental protocols for researchers, scientists, and drug development
professionals investigating the efficacy of isomaltulose hydrate in sports nutrition.

Key Applications in Sports Nutrition Research
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o Sustained Energy and Glycemic Control: Isomaltulose provides a prolonged and balanced
energy supply, which can help in maintaining stable blood sugar levels during endurance
activities.[1][4]

o Enhanced Fat Oxidation: The lower insulinemic response to isomaltulose ingestion can
promote a greater reliance on fat as an energy source during exercise, potentially sparing
muscle glycogen.[2][4][5]

e Improved Hydration Status: When included in carbohydrate-electrolyte beverages,
isomaltulose has been shown to support hydration and fluid retention, which is crucial for
performance and recovery, especially in hot environments.[6][7][8]

» Potential for Improved Performance: By optimizing fuel utilization and maintaining stable
energy levels, isomaltulose may contribute to enhanced endurance performance.[4][9]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects
of isomaltulose hydrate in comparison to other carbohydrates in a sports nutrition context.

Table 1: Metabolic Responses to Pre-Exercise Isomaltulose Ingestion

Comparator (e.g.,

Parameter Isomaltulose Maltodextrin, Study
Glucose)
Fat Oxidation Rate Higher Lower Konig et al. (2016)[4]
Carbohydrate ) ]
o Lower Higher Konig et al. (2016)[4]
Oxidation Rate
Blood Glucose ) Notbohm et al. (2021)
] Lower Higher
Fluctuation [1][2][10]
Baseline Insulin Lower (-40.3% vs. High Notbohm et al. (2021)
igher
Concentration Maltodextrin) J [10]
Baseline GIP Lower (-69.1% vs. Hiah Notbohm et al. (2021)
igher
Concentration Maltodextrin) 9 [10]
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Table 2: Endurance Performance Following Pre-Exercise Isomaltulose Ingestion

Parameter

Isomaltulose

Comparator
(Maltodextrin)

Study

Time Trial Finishing

Time

-2.7% (Faster)

Baseline

Kdnig et al. (2016)[4]

Power Output (Final 5

min)

+4.6% (Higher)

Baseline

Konig et al. (2016)[4]

Time to Exhaustion
(TTE)

No significant

difference

No significant

difference

Notbohm et al. (2021)
[2][10]

Mean Power Output

No significant

No significant

Otagaki et al. (2019)

difference difference [11]
Table 3: Post-Exercise Hydration with Isomaltulose Beverages
Comparator
Parameter Isomaltulose (6.5%) Study

(Sucrose 6.5%)

Net Fluid Volume

. Greater Lower Amano et al. (2021)[6]
Retention
Change in Plasma
Volume (APV) at 120 Greater Lower Amano et al. (2019)[7]
min
Urine Output Reduced Higher Amano et al. (2019)[7]
Beverage Hydration Amano et al. (2022)

1.53+0.44 1.20+£0.29

Index (BHI)

[12]

Experimental Protocols

Protocol for Assessing Metabolic Responses and
Performance

This protocol is based on the methodology of Kénig et al. (2016).[4]
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4.1.1 Objective: To compare the effects of pre-exercise ingestion of isomaltulose versus a high-
glycemic carbohydrate (e.g., maltodextrin) on substrate utilization and cycling time trial
performance.

4.1.2 Materials:

» Isomaltulose hydrate powder

o Maltodextrin powder (as comparator)

e Cycle ergometer

o Metabolic cart for indirect calorimetry

» Blood glucose monitoring device

e Blood lactate analyzer

o Centrifuge and tubes for blood sample processing

o Assay kits for insulin and GIP analysis

4.1.3 Procedure:

« Participant Recruitment: Recruit trained male athletes.
o Preliminary Testing: Determine maximal oxygen uptake (VOzmax) for each participant.
o Experimental Trials (Crossover Design):

o Each participant will complete two experimental trials, one with isomaltulose and one with
maltodextrin, in a randomized order.

o Beverage Preparation: Prepare a beverage containing 75g of either isomaltulose or
maltodextrin.

o Pre-exercise: Participants ingest the assigned beverage 45 minutes before the start of the
exercise protocol.
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o Exercise Protocol:

» 90 minutes of cycling at 60% of their individual VOzmax.

» Immediately followed by a time trial (e.g., a predetermined distance or time).
o Data Collection:

» Measure substrate oxidation (fat and carbohydrate) rates using indirect calorimetry
throughout the 90-minute cycling period.

» Collect blood samples at baseline, pre-exercise, and at regular intervals during exercise
to measure glucose, lactate, insulin, and GIP concentrations.

» Record time to complete the time trial and power output.
4.1.4 Data Analysis:
o Compare the average fat and carbohydrate oxidation rates between the two conditions.
e Analyze the area under the curve for blood glucose, insulin, and GIP responses.

o Compare the time trial performance and power output between the isomaltulose and
maltodextrin trials.

Protocol for Assessing Post-Exercise Hydration

This protocol is adapted from the methodologies of Amano et al. (2019, 2021).[6][7]

4.2.1 Objective: To evaluate the efficacy of an isomaltulose-based beverage on rehydration
status following exercise-induced dehydration.

4.2.2 Materials:
e Isomaltulose hydrate powder
e Sucrose powder (as comparator)

o Electrolytes (e.g., sodium chloride, potassium chloride)
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e Environmental chamber to control temperature and humidity

e Cycle ergometer or treadmill

e Body weight scale

 Urine collection containers

» Blood collection and analysis equipment for plasma volume determination
4.2.3 Procedure:

o Participant Recruitment: Recruit healthy, physically active individuals.

o Dehydration Protocol:

o Participants perform intermittent exercise in a hot environment (e.g., 35°C, 40% relative
humidity) until a 2% loss in body mass is achieved.

» Rehydration Period:
o Following the dehydration protocol, participants enter a 2-3 hour recovery period.

o Within the first 30 minutes of recovery, participants ingest a beverage volume equal to
their body mass loss.

o Beverage Preparation (in a crossover design):
» |somaltulose beverage (e.g., 6.5% isomaltulose with electrolytes).
» Sucrose beverage (e.g., 6.5% sucrose with electrolytes).
= Water (as a control).
» Data Collection:

o Measure body mass before and after the dehydration protocol, and throughout the
recovery period.
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o Collect all urine produced during the recovery period to determine urine volume.

o Collect blood samples at baseline and at regular intervals during recovery to measure
changes in plasma volume.

4.2.4 Data Analysis:

o Calculate net fluid balance by subtracting urine output from the volume of fluid ingested.

+ Determine the change in plasma volume from baseline for each condition.

o Compare net fluid balance and plasma volume changes between the different beverage

conditions.
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Caption: Hormonal response to isomaltulose ingestion.

Experimental Workflow for Performance and Metabolic
Assessment

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b15573859?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Preparation

Participant Recruitment
& VO2max Testing

'

Randomization to
Isomaltulose or Comparator

Experimental Trial

Ingest Beverage

(45 min pre-exercise)

90 min Cycling
(60% VO2max) —

Performance Time Trial

Datd

Record Time & Power

Collection

Indirect Calorimetry
(Substrate Oxidation)

Blood Sampling
(Glucose, Hormones)

Ana%ysis

Statistical Comparison
of Conditions

Click to download full resolution via product page

Caption: Workflow for performance and metabolic studies.
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Conclusion

Isomaltulose hydrate presents a promising avenue for research and development in sports
nutrition. Its slow-release properties and subsequent metabolic effects offer a unique
mechanism for optimizing fuel utilization, maintaining stable energy levels, and supporting
hydration during exercise. The provided application notes and protocols serve as a foundation
for researchers to design and execute robust studies to further elucidate the benefits of
isomaltulose for athletic performance and metabolic health.

Disclaimer: These protocols are intended as a guide and may require optimization based on
specific research questions and available resources. All research involving human subjects
should be conducted in accordance with institutional review board guidelines and ethical
principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://isomaltulose.org/energy-sports-nutrition/hydration-with-isomaltulose/
https://www.researchgate.net/figure/Running-distance-completed-over-the-6th-and-final-15-min-exercise-bout-performance-test_fig1_363583677
https://pubmed.ncbi.nlm.nih.gov/34001166/
https://pubmed.ncbi.nlm.nih.gov/34001166/
https://pubmed.ncbi.nlm.nih.gov/34001166/
https://pubmed.ncbi.nlm.nih.gov/31303872/
https://pubmed.ncbi.nlm.nih.gov/31303872/
https://pubmed.ncbi.nlm.nih.gov/35247444/
https://pubmed.ncbi.nlm.nih.gov/35247444/
https://pubmed.ncbi.nlm.nih.gov/35247444/
https://www.benchchem.com/product/b15573859#isomaltulose-hydrate-applications-in-sports-nutrition-research
https://www.benchchem.com/product/b15573859#isomaltulose-hydrate-applications-in-sports-nutrition-research
https://www.benchchem.com/product/b15573859#isomaltulose-hydrate-applications-in-sports-nutrition-research
https://www.benchchem.com/product/b15573859#isomaltulose-hydrate-applications-in-sports-nutrition-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15573859?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

